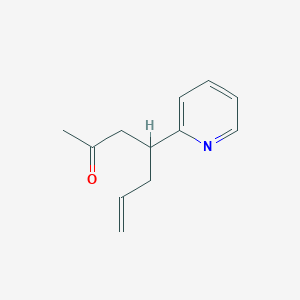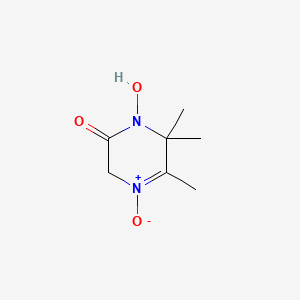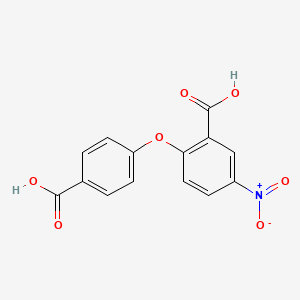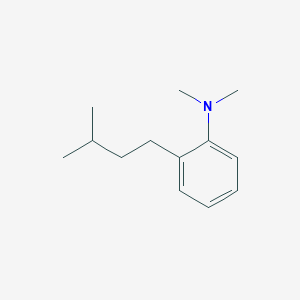
N,N-Dimethyl-2-(3-methylbutyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-(3-methylbutyl)aniline: is an organic compound that belongs to the class of aniline derivatives. It features a dimethylamino group attached to a phenyl group, with an additional 3-methylbutyl substituent on the phenyl ring. This compound is typically used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ]
Use of Dimethyl Ether: Another method uses dimethyl ether as the methylating agent under similar conditions.
Industrial Production Methods: Industrial production typically involves large-scale alkylation processes using aniline and methanol or dimethyl ether, with acid catalysts to facilitate the reaction .
化学反应分析
Types of Reactions:
Oxidation: N,N-Dimethyl-2-(3-methylbutyl)aniline can undergo oxidation reactions, often leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic substitution reactions are common, where the dimethylamino group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of various dyes and pigments.
- Employed in the production of polymers and resins .
Biology:
- Studied for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine:
- Investigated for its potential pharmacological properties and as a building block in drug synthesis.
Industry:
作用机制
The mechanism by which N,N-Dimethyl-2-(3-methylbutyl)aniline exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved often include electrophilic and nucleophilic interactions, depending on the specific reaction conditions .
相似化合物的比较
N,N-Dimethylaniline: A simpler derivative without the 3-methylbutyl substituent.
N,N-Diethylaniline: Features ethyl groups instead of methyl groups.
N,N-Dimethyl-2-methylaniline: Contains a methyl group on the phenyl ring instead of a 3-methylbutyl group.
Uniqueness: N,N-Dimethyl-2-(3-methylbutyl)aniline is unique due to the presence of the 3-methylbutyl substituent, which imparts distinct steric and electronic properties. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
属性
CAS 编号 |
88004-51-7 |
|---|---|
分子式 |
C13H21N |
分子量 |
191.31 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(3-methylbutyl)aniline |
InChI |
InChI=1S/C13H21N/c1-11(2)9-10-12-7-5-6-8-13(12)14(3)4/h5-8,11H,9-10H2,1-4H3 |
InChI 键 |
JGPFOFMKAGCLGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=CC=CC=C1N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


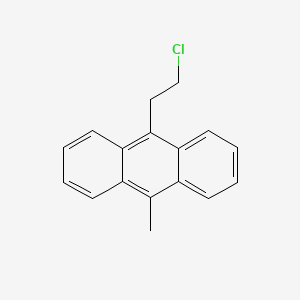
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
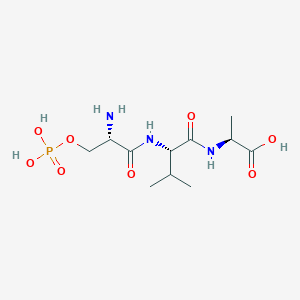
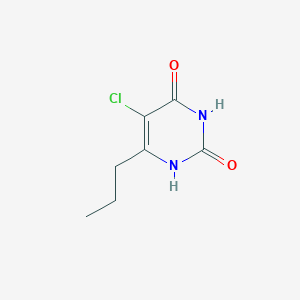
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
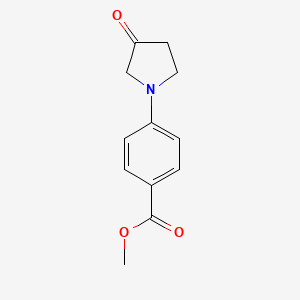
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

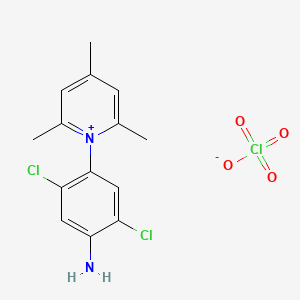
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
